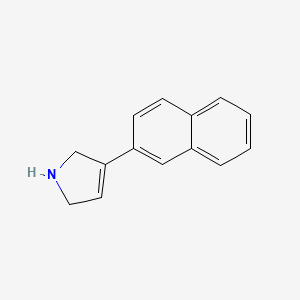![molecular formula C23H19ClN2O2 B15159834 N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide CAS No. 820246-26-2](/img/structure/B15159834.png)
N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide: is an organic compound that belongs to the class of aromatic amides It features a phenylene core substituted with a chloro group and a prop-2-en-1-yl group, flanked by two benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves a multi-step organic synthesis process. One common route includes:
Starting Material: The synthesis begins with 4-chloro-1,2-phenylenediamine.
Alkylation: The diamine undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then subjected to amidation with benzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Aplicaciones Científicas De Investigación
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[4-Chloro-5-(prop-2-yn-1-yl)-1,2-phenylene]dibenzamide
- N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]diacetamide
Uniqueness
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, prop-2-en-1-yl group, and benzamide moieties makes it a versatile compound for various applications.
Propiedades
Número CAS |
820246-26-2 |
|---|---|
Fórmula molecular |
C23H19ClN2O2 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-(2-benzamido-4-chloro-5-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-9-18-14-20(25-22(27)16-10-5-3-6-11-16)21(15-19(18)24)26-23(28)17-12-7-4-8-13-17/h2-8,10-15H,1,9H2,(H,25,27)(H,26,28) |
Clave InChI |
RYEPVNCRGYQNCG-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)


![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
